![molecular formula C32H48FN3O6SSi B14793057 Tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxohept-6-enoate](/img/structure/B14793057.png)
Tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxohept-6-enoate
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Overview
Description
Tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxohept-6-enoate is a complex organic compound that features a tert-butyl group, a dimethylsilyl ether, and a fluorophenyl-substituted pyrimidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxohept-6-enoate typically involves multiple steps, including the protection of hydroxyl groups, formation of ester bonds, and introduction of the fluorophenyl and pyrimidine moieties. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxohept-6-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., sodium tetrachloroaurate(III) dihydrate for deprotection of tert-butyl(dimethyl)silyl groups ).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the tert-butyl(dimethyl)silyl group can yield the corresponding alcohol.
Scientific Research Applications
Tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxohept-6-enoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical transformations.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxohept-6-enoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate: A related compound with a similar tert-butyl(dimethyl)silyl group.
Tertiary butyl esters: Compounds with tert-butyl ester groups that share some structural similarities.
Uniqueness
Tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxohept-6-enoate is unique due to its combination of functional groups and structural complexity
Biological Activity
Tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxohept-6-enoate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, anti-inflammatory properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis of the Compound
The synthesis pathway for this compound involves multiple steps, including the use of tert-butyldimethylsilyl (TBDMS) as a protecting group. The synthetic route typically includes reactions involving pyrimidine derivatives and various reagents to achieve the desired molecular structure. For instance, a common method involves refluxing a mixture of specific pyrimidine derivatives with TBDMS-protected alcohols in acetonitrile, followed by purification through crystallization techniques .
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including the compound . The biological activity is primarily assessed through inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process.
Table 1: Inhibitory Activity Against COX Enzymes
Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
---|---|---|
Tert-butyl compound | 19.45 ± 0.07 | 42.1 ± 0.30 |
Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
Diclofenac | 6.74 | 1.10 |
The compound exhibited moderate inhibitory activity against COX enzymes, suggesting its potential as an anti-inflammatory agent . In vivo studies demonstrated that it could reduce inflammation in carrageenan-induced paw edema models, showing efficacy comparable to established anti-inflammatory drugs like indomethacin .
Structure-Activity Relationships (SAR)
The structure of the compound is critical for its biological activity. Modifications to the pyrimidine ring and side chains can significantly influence its potency and selectivity towards COX enzymes. For example, the presence of electron-donating groups enhances anti-inflammatory activity by improving binding affinity to the active site of COX enzymes .
Case Studies
Several case studies have been conducted to evaluate the pharmacological effects of similar compounds:
- Pyrimidine Derivatives : A series of pyrimidine derivatives were synthesized and tested for their anti-inflammatory properties. Compounds with specific substituents showed enhanced inhibition of COX enzymes compared to others lacking these modifications.
- Comparative Studies : In a comparative study, the tert-butyl compound was evaluated alongside traditional non-steroidal anti-inflammatory drugs (NSAIDs). Results indicated that while it had a higher IC50 value than celecoxib, its unique mechanism could provide alternative therapeutic benefits without some common NSAID side effects.
Properties
Molecular Formula |
C32H48FN3O6SSi |
---|---|
Molecular Weight |
649.9 g/mol |
IUPAC Name |
tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxohept-6-enoate |
InChI |
InChI=1S/C32H48FN3O6SSi/c1-21(2)28-26(29(22-13-15-23(33)16-14-22)35-30(34-28)36(9)43(10,39)40)18-17-24(37)19-25(20-27(38)41-31(3,4)5)42-44(11,12)32(6,7)8/h13-18,21,25H,19-20H2,1-12H3 |
InChI Key |
CSFUQLGUPSGTKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(=O)CC(CC(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
Origin of Product |
United States |
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